![molecular formula C18H27BrN2O2 B3014079 tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate CAS No. 1286275-65-7](/img/structure/B3014079.png)
tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. A carbamate group, carbamate ester, and carbamic acids are functional groups that are inter-related structurally and often are interconverted chemically .
Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions, including hydrolysis and reactions with amines . The specific reactions that this compound would undergo would depend on the conditions and reagents present.Scientific Research Applications
Enantioselective Synthesis
Tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate is an important intermediate in the enantioselective synthesis of various biologically active compounds. For instance, it plays a crucial role in the synthesis of potent CCR2 antagonists, where an iodolactamization step is key to obtaining the functionalized molecule (Campbell et al., 2009). Additionally, it is used in the asymmetric synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its significance in nucleotide chemistry (Ober et al., 2004).
Stereoselective Synthesis
This compound is pivotal in the stereoselective synthesis of various stereoisomers. An example is the preparation of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, where its stereochemistry is meticulously controlled at different carbon centers, demonstrating the compound's utility in creating specific stereoisomers for pharmaceutical applications (Wang et al., 2017).
Applications in Organic Synthesis
Its derivatives are used in various organic synthesis processes. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is synthesized from simpler starting materials, showcasing its role in creating complex organic molecules with high selectivity (Badland et al., 2010). Another application is seen in the synthesis of spirocyclic indoline lactone, where derivatives of tert-butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate are crucial intermediates (Hodges et al., 2004).
properties
IUPAC Name |
tert-butyl N-[4-[(3-bromophenyl)methylamino]cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2O2/c1-18(2,3)23-17(22)21-16-9-7-15(8-10-16)20-12-13-5-4-6-14(19)11-13/h4-6,11,15-16,20H,7-10,12H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGTIIKOHKWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119124 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(3-bromobenzylamino)-cyclohexylcarbamate | |
CAS RN |
1286275-65-7 |
Source
|
Record name | Carbamic acid, N-[trans-4-[[(3-bromophenyl)methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.